1-Nitrosoazocane-2-carboxylic acid
Description
1-Nitrosoazocane-2-carboxylic acid is a heterocyclic organic compound featuring an eight-membered azocane ring (a saturated eight-membered ring containing one nitrogen atom) with a nitroso (-NO) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position.
Properties
CAS No. |
32559-32-3 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-nitrosoazocane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c11-8(12)7-5-3-1-2-4-6-10(7)9-13/h7H,1-6H2,(H,11,12) |
InChI Key |
RIPLXCAWHUUCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(C(CC1)C(=O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosoazocane-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitrosation of azocane-2-carboxylic acid using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at low temperatures to prevent decomposition of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosoazocane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 1-Nitroazocane-2-carboxylic acid.
Reduction: 1-Aminoazocane-2-carboxylic acid.
Substitution: Esters or amides of azocane-2-carboxylic acid.
Scientific Research Applications
1-Nitrosoazocane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrosoazocane-2-carboxylic acid involves its interaction with molecular targets through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Nitroso-L-azetidine-2-carboxylic Acid
- Structure : A four-membered azetidine ring with a nitroso group at the 1-position and a carboxylic acid at the 2-position.
- CAS Number : 30248-47-6 .
- Regulatory and Safety Data: Classified as 100% pure in its Safety Data Sheet (SDS), with specific first-aid measures for inhalation exposure.
- Key Differences : The smaller azetidine ring introduces higher ring strain compared to azocane, likely affecting reactivity and stability. The reduced conformational flexibility may limit its utility in applications requiring dynamic molecular interactions.
N-Nitroso-2-methylthiazolidine-4-carboxylic Acid
- Structure : A five-membered thiazolidine ring (containing sulfur and nitrogen) with a nitroso group, a methyl substituent at the 2-position, and a carboxylic acid at the 4-position.
- CAS Number : 103659-08-1 .
- Molecular Formula : C₅H₈N₂O₃S .
- The methyl group introduces steric hindrance, which could influence metabolic pathways or intermolecular interactions.
Structural and Functional Analysis
Comparative Data Table
Research Implications
- In contrast, smaller rings (e.g., azetidine) may prioritize reactivity over stability .
- Functional Group Positioning : The nitroso group’s placement adjacent to the carboxylic acid (as in this compound) could facilitate intramolecular interactions, influencing tautomerism or catalytic behavior.
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